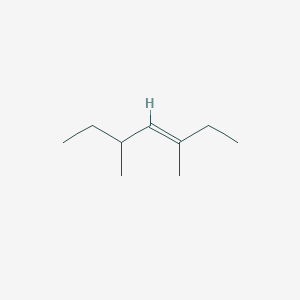

3,5-Dimethyl-3-heptene

概要

説明

3,5-Dimethyl-3-heptene is an organic compound with the molecular formula C₉H₁₈. It is a branched hydrocarbon featuring a double bond between the third and fourth carbon atoms, with two methyl groups attached to the third and fifth carbon atoms. This compound is part of the alkene family, characterized by the presence of carbon-carbon double bonds, which impart unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3,5-dimethyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water, forming the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3,5-dimethylheptane. This process involves passing the hydrocarbon over a catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the double bond.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions can cleave the double bond, forming carbonyl compounds such as ketones or aldehydes.

Reduction: The compound can be hydrogenated using a catalyst like palladium on carbon, converting the double bond to a single bond and forming 3,5-dimethylheptane.

Substitution: Electrophilic addition reactions are common, where reagents like hydrogen halides (e.g., HCl, HBr) add across the double bond, forming haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst at room temperature.

Substitution: Hydrogen halides (HCl, HBr) in an inert solvent like dichloromethane.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: 3,5-Dimethylheptane.

Substitution: Haloalkanes such as 3-chloro-5-dimethylheptane.

科学的研究の応用

Chemical Research Applications

1. Model Compound for Alkene Reactivity Studies

- 3,5-Dimethyl-3-heptene serves as a model compound in studies investigating alkene reactivity and mechanisms of organic reactions. Its specific structure allows researchers to explore how variations in molecular architecture affect reaction pathways and outcomes.

2. Synthesis of Bioactive Molecules

- The compound is utilized as an intermediate in the synthesis of biologically active molecules. For example, derivatives of this compound have been shown to possess anti-inflammatory and antimicrobial properties. This application is critical in drug design and development.

3. Mechanistic Studies

- Researchers employ this compound to study the mechanisms of electrophilic addition reactions, oxidation, and reduction processes. The double bond's reactivity enables the formation of various products, including haloalkanes, ketones, and aldehydes through specific reagents such as hydrogen halides or potassium permanganate.

Biological Applications

1. Pharmaceutical Development

- The derivatives of this compound are being explored for their therapeutic potential against diseases such as cancer and autoimmune disorders. Modifications to the compound can enhance its efficacy and specificity in targeting biological pathways.

2. Intermediate for Drug Synthesis

- As an intermediate compound, this compound plays a crucial role in synthesizing drugs with desired pharmacological activities. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Industrial Applications

1. Production of Specialty Chemicals

- In industrial settings, this compound is used in producing specialty chemicals that serve as precursors for polymers and advanced materials. Its unique properties contribute to the development of materials with specific functionalities.

2. Catalytic Processes

- The compound can be produced through catalytic dehydrogenation processes involving catalysts like platinum or palladium. This method highlights its importance in industrial chemistry for creating alkenes from saturated hydrocarbons efficiently.

Case Studies and Research Findings

Synthesis of Bioactive Compounds

- A study highlighted the use of alkenes like this compound in synthesizing compounds that inhibit bacterial growth and modulate inflammatory responses. This underscores its relevance in developing new antibiotics or anti-inflammatory drugs.

Pharmaceutical Applications

- Investigations into alkene-derived pharmaceuticals have indicated that modifications to compounds derived from this compound could enhance their therapeutic efficacy against specific diseases.

作用機序

The mechanism of action of 3,5-Dimethyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In oxidation reactions, the double bond is cleaved, forming carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.

類似化合物との比較

3,5-Dimethylheptane: A saturated hydrocarbon with similar molecular weight but lacking the double bond.

3,5-Dimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.

3,5-Dimethyl-4-heptene: An isomer with the double bond located between the fourth and fifth carbon atoms.

Uniqueness: 3,5-Dimethyl-3-heptene is unique due to the position of its double bond and the presence of two methyl groups, which influence its reactivity and physical properties. Its branched structure and specific placement of the double bond make it a valuable compound for studying the effects of molecular structure on chemical behavior.

生物活性

Overview

3,5-Dimethyl-3-heptene is an organic compound classified as an alkene, characterized by its molecular formula C₉H₁₈. This compound features a double bond between the third and fourth carbon atoms, along with two methyl groups attached to the third and fifth carbon atoms. The unique structure of this compound not only influences its chemical reactivity but also its potential biological activities.

The presence of a carbon-carbon double bond in this compound allows it to participate in various chemical reactions:

- Oxidation: The compound can undergo oxidation to form carbonyl compounds such as ketones or aldehydes when treated with oxidizing agents like potassium permanganate or ozone.

- Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3,5-dimethylheptane in the presence of catalysts such as palladium on carbon.

- Electrophilic Addition: The double bond can react with hydrogen halides (e.g., HCl, HBr), forming haloalkanes.

The biological activity of this compound is primarily linked to its ability to serve as an intermediate in the synthesis of biologically active molecules. Its reactivity allows it to be transformed into various derivatives that may exhibit pharmacological properties. The mechanism of action typically involves the interaction of the alkene's double bond with electrophilic species, leading to the formation of new compounds that can interact with biological systems.

Case Studies and Research Findings

-

Synthesis of Bioactive Compounds:

Research has demonstrated that alkenes like this compound can be utilized in the synthesis of bioactive compounds. For instance, derivatives synthesized from this compound have shown potential anti-inflammatory and antimicrobial properties. A study highlighted the use of such alkenes in creating compounds that inhibit bacterial growth and modulate inflammatory responses. -

Pharmaceutical Applications:

The compound's derivatives are being explored for their therapeutic potential. A recent investigation into alkene-derived pharmaceuticals indicated that certain modifications could enhance efficacy against specific diseases, including cancer and autoimmune disorders.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C₉H₁₈ (alkene) | Intermediate for bioactive synthesis |

| 3,5-Dimethylheptane | C₉H₂₀ (saturated) | Lower reactivity; less biological activity |

| 3,5-Dimethyl-2-heptene | C₉H₁₈ (isomer) | Different reactivity; varied applications |

化学反応の分析

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation to yield saturated hydrocarbons under mild conditions:

| Reagent/Conditions | Product | Mechanistic Notes |

|---|---|---|

| H₂, Pd/C (room temperature) | 3,5-Dimethylheptane | Syn-addition of hydrogen across the double bond . |

Thermodynamic data (ΔfH° = -126.94 kJ/mol for gas-phase reactant ) confirms the exothermic nature of this reaction.

Oxidation Reactions

Oxidative cleavage of the double bond occurs with strong oxidizing agents:

| Reagent | Products | Workup/Conditions |

|---|---|---|

| O₃, then Zn/H₂O | 3-Methylpentan-2-one + Propanal | Reductive cleavage of ozonide . |

| KMnO₄ (acidic, hot) | 3-Methylpentanoic acid + CO₂ | Oxidative cleavage to carboxylic acids . |

The regioselectivity of ozonolysis is dictated by the alkene’s geometry, producing a ketone (from the more substituted carbonyl) and an aldehyde .

Electrophilic Additions

The double bond undergoes electrophilic addition via carbocation intermediates:

Hydrohalogenation (HX)

The peroxide-catalyzed pathway proceeds via a bromine radical chain mechanism, favoring stability of the secondary radical over the tertiary carbocation .

Halogenation and Radical Reactions

Halogen addition and substitution reactions are well-documented:

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from structural analogs:

Mechanistic Insights

-

Carbocation Stability : Tertiary carbocations formed during HX additions are stabilized by hyperconjugation from adjacent methyl groups .

-

Radical Selectivity : Peroxide-mediated HBr addition favors secondary radical intermediates due to reduced steric strain compared to tertiary carbocations .

-

Thermodynamics : Hydrogenation is highly exothermic (ΔfG° = 94.13 kJ/mol for reactant ), favoring rapid conversion to the saturated product.

特性

IUPAC Name |

(E)-3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。